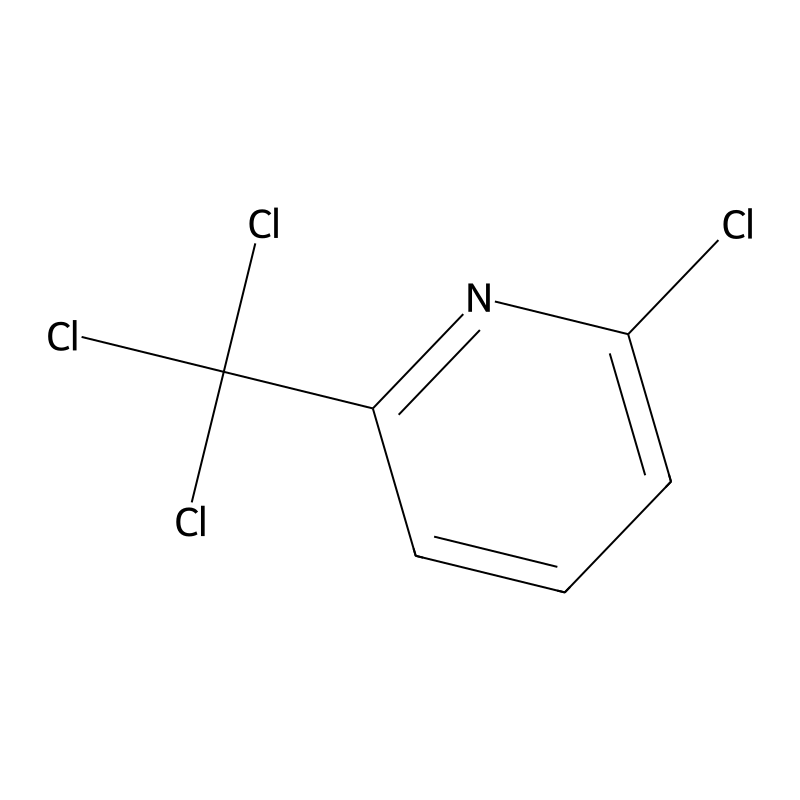Nitrapyrin

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
2.33e-04 M
Solubility in water: none
Insoluble
Synonyms
Canonical SMILES
Agriculture: Enhancing Crop Yield
Nitrapyrin is a chemical that can be added to ammonia-based fertilizers, as well as urea and manure . The purpose is to minimize nitrogen leaching and emissions and retain ammonium in the soil to maximize crop yield and enhance farm profits . Nitrapyrin is categorized as a “nitrification inhibitor,” meaning that it prevents natural soil bacteria from converting the ammonia in fertilizer into nitrate . This keeps fertilizer in its ammonium (NH 4+) form . Depending on environmental conditions, nitrapyrin reduced crop yields by up to 20% or enhanced them up to 207%, with an average improved yield of 7% .
Environmental Science: Reducing Nitrogen Leaching
Nitrapyrin is used to reduce nitrogen leaching . Nitrate has a negative charge that helps it leach out of soils into drinking water, groundwater, and waterways . Therefore, the use of nitrapyrin aims to reduce nitrate leaching .
Climate Science: Limiting Greenhouse Gas Emissions
Nitrapyrin is used to limit nitrous oxide emissions from agricultural fields . Nitrate formation also lays the groundwork for soil microbes to make nitrous oxide, a greenhouse gas with greater warming potential than carbon dioxide and methane . So, the use of nitrapyrin also aims to limit nitrous oxide emissions from agricultural fields .
Soil Science: Inhibiting Nitrification
Nitrapyrin is a bactericide that is co-applied with fertilizer to prevent nitrification and enhance corn yields . While there have been studies of the environmental fate of nitrapyrin, there is no documentation of its off-field transport to streams . Nitrapyrin is a chlorinated pyridine compound that functions as a nitrification inhibitor . It delays the nitrification process by inhibiting the Nitrosomonas spp.
Biochar Production: Reducing Ammonia Volatilization
Nitrapyrin is used in the production of biochar to reduce ammonia volatilization . It blocks NH 4+ oxidation by inhibiting NH 3 monooxygenase, thus controlling N dynamics and forms .
Horticulture: Enhancing Crop Quality
Nitrapyrin is widely used with horticultural crops like beets and strawberries .
Microbial Ecology: Inhibiting Nitrifying Microbial Populations
Nitrapyrin is used in microbial ecology studies to inhibit nitrifying microbial populations . It blocks NH 4+ oxidation by inhibiting NH 3 monooxygenase, thus controlling N dynamics and forms . This suggests that biological NIs may have an advantage over chemical NIs in inhibiting nitrifying microbial populations .
Water Quality: Assessing Off-Field Transport
Nitrapyrin is used in water quality studies to assess off-field transport . It is a nitrification inhibitor applied with fertilizers as a bactericide to kill natural soil bacteria for the purpose of increasing crop yields . This study is the first step in understanding the transport, occurrence, and potential effects of nitrapyrin or similar compounds on nitrogen processing in aquatic systems .
Nitrapyrin is an organic compound with the chemical formula 2-chloro-6-(trichloromethyl)pyridine. It appears as a white crystalline solid with a sweet odor and is primarily utilized as a nitrification inhibitor and bactericide in agricultural settings. Introduced in 1974, Nitrapyrin functions by inhibiting the activity of nitrifying bacteria, particularly Nitrosomonas, which play a crucial role in the conversion of ammonia to nitrite in soil. This inhibition helps to reduce nitrogen loss and nitrous oxide emissions, thereby enhancing nitrogen retention in crops .
Additionally, Nitrapyrin reacts exothermically with acids, indicating its basic nature . The degradation of Nitrapyrin in soil leads to the formation of 6-chloro-picolinic acid, which is a primary metabolite detected in plant systems .
Nitrapyrin exhibits significant biological activity as a nitrification inhibitor. Its primary effect is on the microbial community within the soil, where it reduces the abundance of ammonia-oxidizing bacteria and archaea. Research has shown that Nitrapyrin can decrease gross nitrification rates and enhance ammonium retention even under varying soil moisture conditions . Furthermore, it has been observed to lower nitrous oxide emissions significantly when used in conjunction with fertilizers, demonstrating its potential for improving environmental sustainability in agriculture .
Nitrapyrin is widely used in agriculture for its ability to inhibit nitrification, which helps in:
- Enhancing nitrogen retention: By slowing down the conversion of ammonium to nitrate, Nitrapyrin reduces nitrogen leaching from soils.
- Increasing crop yields: Studies have shown that crops treated with Nitrapyrin exhibit improved growth and biomass production.
- Reducing greenhouse gas emissions: It significantly lowers nitrous oxide emissions associated with nitrogen fertilization practices .
Additionally, Nitrapyrin is employed in various formulations alongside fertilizers to maximize its efficacy.
Several compounds share similarities with Nitrapyrin regarding their function as nitrification inhibitors. Below is a comparison highlighting their unique features:
| Compound Name | Chemical Structure | Unique Features |
|---|---|---|
| Dicyandiamide | (H2N)2C(=NH)NHC(NH2)2 | Effective at lower concentrations; also reduces nitrous oxide emissions. |
| 3,4-Dimethylpyrazole Phosphate | C6H10N4O4P | Strongly inhibits nitrification across various soil types; impacts on specific microbial communities differ from Nitrapyrin. |
| Bromide | Br^- | Used primarily for its bactericidal properties; less effective as a nitrification inhibitor compared to Nitrapyrin. |
| Ammonium Thiosulfate | (NH4)2S2O3 | Functions as both a fertilizer and an inhibitor; impacts nitrogen cycling differently than Nitrapyrin. |
Nitrapyrin's unique mechanism focuses on inhibiting specific pathways within nitrifying bacteria, making it particularly effective for agricultural applications aimed at reducing nitrogen loss and greenhouse gas emissions .
Physical Description
DryPowder; Liquid
COLOURLESS-TO-WHITE CRYSTALS WITH CHARACTERISTIC ODOUR.
Colorless or white, crystalline solid with a mild, sweet odor.
XLogP3
Boiling Point
at 1.5kPa: 136 °C
277 to 280°F at 11 mmHg
Flash Point
Density
LogP
3.4
Melting Point
63.0 °C
63 °C
145°F
UNII
GHS Hazard Statements
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]
Vapor Pressure
0.00 mmHg
Vapor pressure, Pa at 23 °C:
0.003 mmHg at 73°F
(73°F): 0.003 mmHg
Pictograms


Irritant;Environmental Hazard
Other CAS
Wikipedia
Use Classification
General Manufacturing Information
Pyridine, 2-chloro-6-(trichloromethyl)-: ACTIVE






